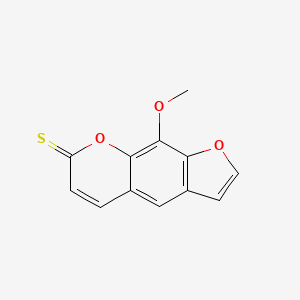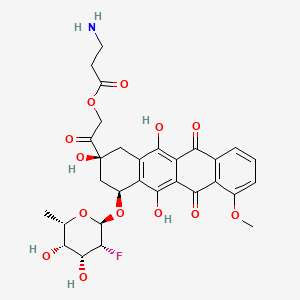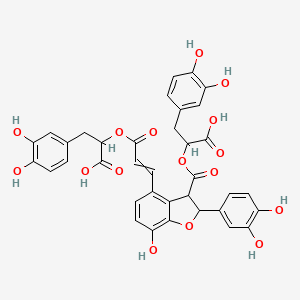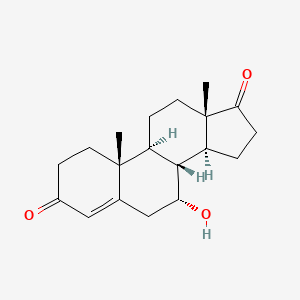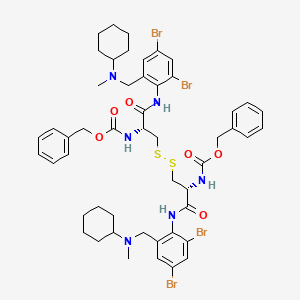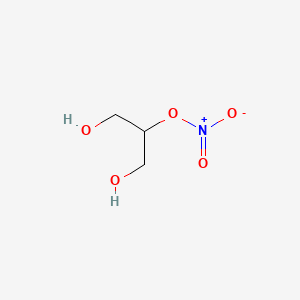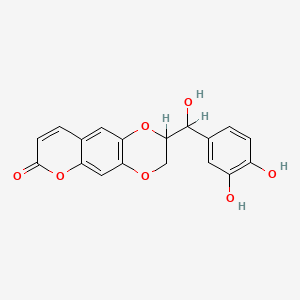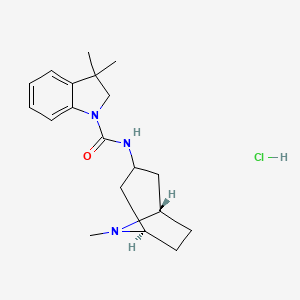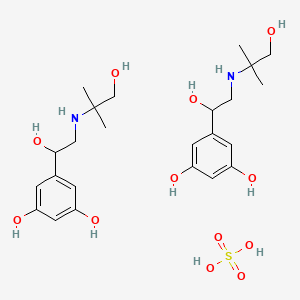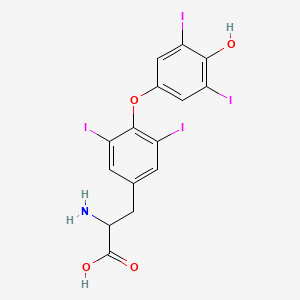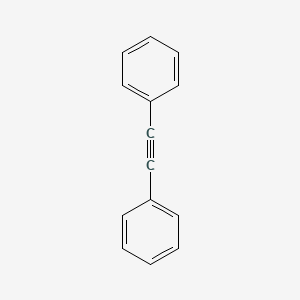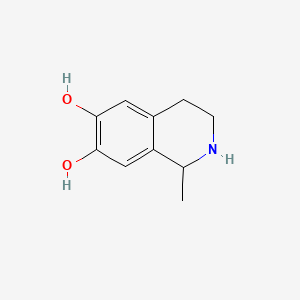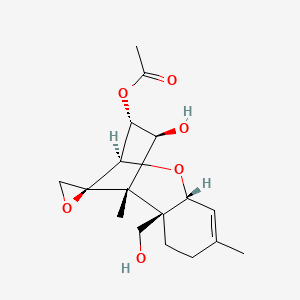
3-Acetoxyscirpene-4,15-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxyscirpene-4, 15-diol belongs to the class of organic compounds known as trichothecenes. These are sesquiterpene mycotoxins structurally characterized by the presence of an epoxide ring and a benzopyran derivative with a variant number of hydroxyl, acetyl, or other substituents. The most important structural features causing the biological activities of trichothecenes are the 12, 13-epoxy ring, the presence of hydroxyl or acetyl groups at appropriate positions on the trichothecene nucleus and the structure and position of the side-chain. 3-Acetoxyscirpene-4, 15-diol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, 3-acetoxyscirpene-4, 15-diol is primarily located in the cytoplasm. 3-Acetoxyscirpene-4, 15-diol is a potentially toxic compound.
Aplicaciones Científicas De Investigación
Microbial Metabolism and Production
3-Acetoxyscirpene-4,15-diol can be produced by the metabolic processes of certain fungi. For instance, Fusarium oxysporum f.sp. vasinfectum (ATCC 7808) can form 3-acetoxyscirpene-4,15-diol from anguidine, through intermediates like triacetoxyscirpene and diacetoxyscirpenol derivatives. This metabolic pathway highlights the potential for utilizing microbial systems in producing specific chemical compounds (Claridge & Schmitz, 1979).
Analytical Method Development
Research has also focused on developing analytical methods for determining various forms of diacetoxyscirpenol, including 3-acetoxyscirpene-4,15-diol. An example is the development of a method for the simultaneous determination of diacetoxyscirpenol and its modified forms, which can be applied to various cereals (Yoshinari et al., 2018).
Apoptosis Induction in Cell Studies
Studies on acetoxyscirpenol mycotoxins, including derivatives of 3-acetoxyscirpene-4,15-diol, have shown their ability to induce apoptosis in human cell lines. These compounds can disrupt mitochondrial membrane potential and activate apoptotic pathways, demonstrating potential applications in cell biology and pharmacological research (Lee, Park, & Kim, 2006).
Mycotoxin Research
The compound is part of the broader study of scirpentriol and its derivatives, which are type-A trichothecene toxins produced by Fusarium fungi. This research area focuses on understanding the structure, biosynthesis, and toxicity of these compounds, which have significant implications for food safety and public health (Schollenberger, Drochner, & Müller, 2007).
Comparative Toxicology
Comparative toxicity studies of scirpentriol and its derivatives, including 3-acetoxyscirpene-4,15-diol, provide insights into the acute and chronic toxicity of these compounds. Such studies are crucial for assessing risks related to food contamination and for developing safety standards (Richardson & Hamilton, 1990).
Chemical Synthesis and Structural Studies
Research in organic chemistry has explored the synthesis and structural reassignment of compounds related to 3-acetoxyscirpene-4,15-diol. Such studies contribute to the field of chemical synthesis, providing pathways to create complex molecules for various applications (Corminboeuf, Overman, & Pennington, 2003).
Propiedades
Número CAS |
70402-13-0 |
|---|---|
Nombre del producto |
3-Acetoxyscirpene-4,15-diol |
Fórmula molecular |
C17H24O6 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
[(1S,2R,7R,9R,10R,11S,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |
InChI |
InChI=1S/C17H24O6/c1-9-4-5-16(7-18)11(6-9)23-14-12(22-10(2)19)13(20)15(16,3)17(14)8-21-17/h6,11-14,18,20H,4-5,7-8H2,1-3H3/t11-,12-,13-,14-,15-,16-,17+/m1/s1 |
Clave InChI |
NFFRTZSZVQIMDJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |
SMILES canónico |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)OC(=O)C)O)C)CO |
Sinónimos |
3-acetoxyscirpene-4,15-diol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



